molecular formula C23H25N3O5 B296423 Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B296423
M. Wt: 423.5 g/mol
InChI Key: VHRSOWOQXTUHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDM2 inhibitor, is a chemical compound that has been extensively studied in scientific research. This compound is a potential drug candidate for the treatment of cancer and has shown promising results in preclinical studies.

Mechanism of Action

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor binds to the hydrophobic pocket of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein, which is responsible for the interaction with p53 protein. This binding prevents the interaction between Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and p53, leading to the stabilization and activation of p53 protein. The activated p53 protein induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been shown to have potent anticancer activity in preclinical studies. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has several advantages for lab experiments. The compound has a well-characterized mechanism of action and has been extensively studied in preclinical models. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, the synthesis of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is complex and requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the research on Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor. One potential direction is the development of more potent and selective inhibitors of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein. Another direction is the combination of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor with other anticancer agents to enhance its efficacy. Additionally, the clinical development of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor for the treatment of cancer is an important future direction. Overall, the research on Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has the potential to lead to the development of new and effective cancer therapies.

Synthesis Methods

The synthesis of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor involves a multi-step process that requires expertise in organic chemistry. The compound is synthesized using various reagents and solvents under controlled conditions. The process involves coupling of the appropriate starting materials followed by purification and characterization of the final product.

Scientific Research Applications

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied in scientific research for its potential use in cancer therapy. The compound has been shown to inhibit the activity of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein, which is overexpressed in many types of cancer. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein plays a critical role in regulating the activity of the tumor suppressor protein p53, which is mutated in many types of cancer. Inhibition of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein leads to the stabilization and activation of p53, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 4-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-13-6-5-7-14(2)20(13)25-18(27)12-31-17-10-8-16(9-11-17)21-19(22(28)30-4)15(3)24-23(29)26-21/h5-11,21H,12H2,1-4H3,(H,25,27)(H2,24,26,29)

InChI Key

VHRSOWOQXTUHEY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC

Origin of Product

United States

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